Structural Conformation: Planarity Enables Specific Receptor Engagement vs. Non-Planar Analogs
The molecular planarity of 2-phenyl-3-(piperidin-1-yl)quinoxaline, characterized by a torsion angle of -179(2)° between the phenyl and quinoxaline planes, distinguishes it from analogs with more twisted geometries that may exhibit altered binding pocket compatibility [1]. In contrast, substituted quinoxaline derivatives such as those with 3-phenyl-2-piperidinyl arrangements (e.g., BDBM463455, 3-Phenyl-2-(piperidin-1-yl)quinoxaline-6-carboxylic acid) display different regiochemical positioning that alters molecular topology and subsequently impacts receptor fit [2].
| Evidence Dimension | Torsion angle (planarity) of phenyl-quinoxaline bond |
|---|---|
| Target Compound Data | -179(2)° (C(4)-C(7)-C(8)-C(9) torsion angle) |
| Comparator Or Baseline | Quinoxaline derivatives with dihedral angles between quinoxaline and phenyl planes: 82.58(8)°, 85.66(9)°, and 85.36(9)° |
| Quantified Difference | Target compound: near-coplanar (~180°); Comparator class: near-orthogonal (~85°) |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
Planarity directly influences π-π stacking interactions with aromatic residues in receptor binding pockets, making this compound structurally distinct from twisted analogs in terms of potential target engagement.
- [1] KoreaScience. Publication Info: Crystal structure of 2-phenyl-3-(piperidin-1-yl)quinoxaline. Torsion angle: -179(2)°. View Source
- [2] BindingDB BDBM463455. 3-Phenyl-2-(piperidin-1-yl)quinoxaline-6-carboxylic acid. IC50: 1.00E+3 nM (hPASK). View Source
